![molecular formula C21H17ClN2O3 B5553107 N-{4-[(4-chlorobenzoyl)amino]phenyl}-3-methoxybenzamide](/img/structure/B5553107.png)
N-{4-[(4-chlorobenzoyl)amino]phenyl}-3-methoxybenzamide
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Description
The compound "N-{4-[(4-chlorobenzoyl)amino]phenyl}-3-methoxybenzamide" is an area of interest in the field of organic chemistry due to its unique structure and potential applications. Research focuses on its synthesis, molecular structure analysis, chemical reactions, and properties to understand its behavior and potential utility in various fields.
Synthesis Analysis
The synthesis of related compounds typically involves acylation reactions and characterizations through techniques like NMR, X-ray diffraction, and DFT calculations. For example, the preparation of N-3-hydroxyphenyl-4-methoxybenzamide through acylation of 3-aminophenol demonstrates the synthesis process and characterization methods relevant to similar compounds (Karabulut et al., 2014).
Molecular Structure Analysis
The molecular structure of compounds within this chemical family has been determined through single crystal X-ray diffraction and DFT calculations. This analysis helps in understanding the influence of intermolecular interactions on molecular geometry, as well as the effects of dimerization and crystal packing (Karabulut et al., 2014).
Chemical Reactions and Properties
Chemical reactions involving such compounds often include reactions with methylhydrazine or phenylhydrazine, leading to the formation of benzamides or pyrazoline derivatives. These reactions, and the structural characterization of the products, provide insights into the compound's chemical behavior and potential reactivity (Abdulla et al., 2013).
Physical Properties Analysis
The physical properties of related compounds, such as crystal structure and absolute configuration, have been extensively studied through spectroscopic methods and X-ray crystallography. These studies offer a detailed view of the compound's physical characteristics and how they might be influenced by different molecular modifications (Galal et al., 2018).
Chemical Properties Analysis
Research into the chemical properties of "N-{4-[(4-chlorobenzoyl)amino]phenyl}-3-methoxybenzamide" and similar compounds includes investigations into their molar refractivity, polarizability, and potential for interaction with biological molecules. These studies are crucial for understanding the reactivity and potential applications of the compound (Sawale et al., 2016).
Safety and Hazards
properties
IUPAC Name |
N-[4-[(4-chlorobenzoyl)amino]phenyl]-3-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O3/c1-27-19-4-2-3-15(13-19)21(26)24-18-11-9-17(10-12-18)23-20(25)14-5-7-16(22)8-6-14/h2-13H,1H3,(H,23,25)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQJNHQFMXRWXTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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